![molecular formula C14H10Cl2O2 B040885 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one CAS No. 119851-28-4](/img/structure/B40885.png)
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
概要
説明
“1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one” is an organic compound with the molecular formula C14H10Cl2O2 . It appears as white or off-white crystals . This compound serves as a reactant in the preparation of a fungicide that targets plant pathogenic fungi .
Synthesis Analysis
The synthesis of “1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one” can be achieved through the following steps :
- Then, 2-chloro-4-(4-chlorophenoxy)benzaldehyde reacts with acetic anhydride to generate 2-chloro-4-(4-chlorophenoxy)acetophenone .
Molecular Structure Analysis
The molecular structure of “1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one” is characterized by the presence of two chloro groups and a phenyl group attached to an ethanone group . The InChI code for this compound is 1S/C14H10Cl2O2/c1-9(17)13-7-6-12(8-14(13)16)18-11-4-2-10(15)3-5-11/h2-8H,1H3 .
Chemical Reactions Analysis
This compound serves as a reactant in the preparation of a fungicide that targets plant pathogenic fungi .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one” are as follows :
科学的研究の応用
Synthesis of Agrochemicals
This compound is a key intermediate in the synthesis of difenoconazole , a triazole fungicide widely used in agriculture . Difenoconazole helps control various plant diseases, making it an essential component in the production of more resilient and healthier crops.
Pharmaceutical Intermediates
The compound serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties .
Petrochemical Industry
As an intermediate, it finds applications in the petrochemical industry for the synthesis of complex organic molecules. These molecules can be used as additives or catalysts in various petrochemical processes .
Safety and Handling Research
Research into the safety and handling of chemicals includes this compound. Data sheets provide detailed information on its physical and chemical properties, safety measures, and first-aid procedures, which are crucial for laboratory and industrial safety .
Safety and Hazards
作用機序
Target of Action
The compound 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is an important intermediate used for the synthesis of the agrochemical difenoconazole . Difenoconazole is a triazole fungicide, which primarily targets the enzyme lanosterol 14α-demethylase (CYP51) in fungi. This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
As an intermediate in the synthesis of difenoconazole, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one contributes to the overall mode of action of the fungicide. Difenoconazole inhibits the activity of CYP51, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to a depletion of ergosterol in the fungal cell membrane, causing increased membrane permeability and ultimately cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound, through its role in the synthesis of difenoconazole, is the ergosterol biosynthesis pathway in fungi. By inhibiting the enzyme CYP51, the conversion of lanosterol to ergosterol is blocked, disrupting the integrity of the fungal cell membrane and leading to cell death .
Pharmacokinetics
Difenoconazole itself has low soil mobility due to strong adsorption to soil particles .
Result of Action
The result of the action of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, through its role in the synthesis of difenoconazole, is the effective control of various plant diseases caused by fungi. By disrupting the ergosterol biosynthesis pathway, it causes increased permeability and disruption of the fungal cell membrane, leading to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, difenoconazole has been shown to have a half-life of 145 days under natural sunlight, indicating that it is relatively stable under environmental conditions . .
特性
IUPAC Name |
1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)13-7-6-12(8-14(13)16)18-11-4-2-10(15)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTJIVUVQRVLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350372 | |
| Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | |
CAS RN |
119851-28-4 | |
| Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119851-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-(4-chloro-phenoxy)-phenyl)-ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119851284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: What is significant about the use of [BMPy]Br3 and [Bmim]Br3 in the α-monobromination of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one?
A1: The research demonstrates that both [BMPy]Br3 and [Bmim]Br3 are highly effective as bromine sources for the selective α-monobromination of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one. [] This reaction is significant because it provides a simple and efficient method to obtain α-bromo-alkylaryl ketones, which are valuable intermediates in organic synthesis. Traditional bromination methods often suffer from low selectivity and harsh reaction conditions. The use of ionic liquids like [BMPy]Br3 and [Bmim]Br3 offers several advantages, including high selectivity for the desired product, mild reaction conditions (room temperature and solvent-free), and the ability to recycle and reuse the ionic liquid. [] This contributes to a more sustainable and environmentally friendly approach to chemical synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


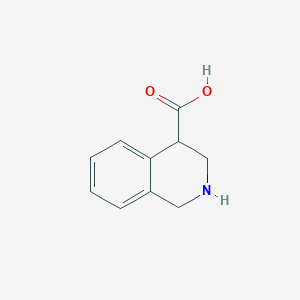
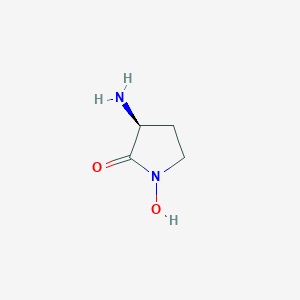


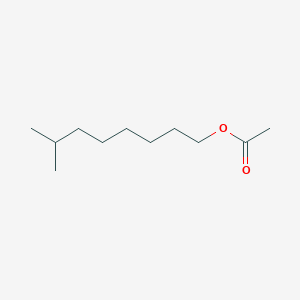
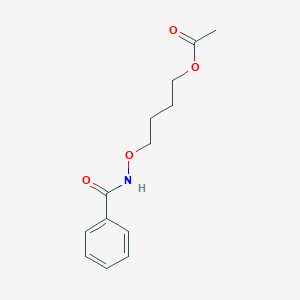
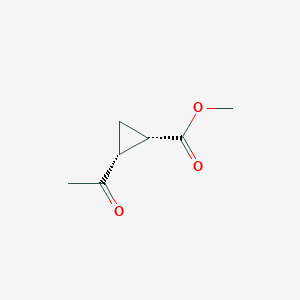
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)

![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)
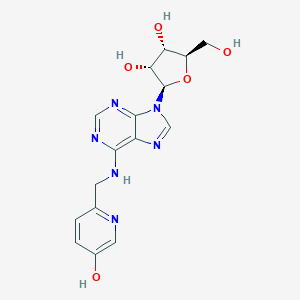
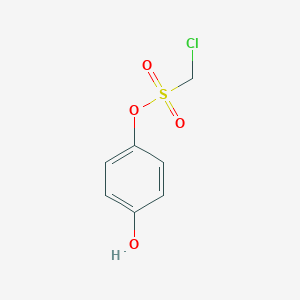
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)